molecular formula C24H28N2O3 B2460063 8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline CAS No. 921509-95-7

8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2460063
CAS No.: 921509-95-7
M. Wt: 392.499
InChI Key: ADFHOSYLQRXKQX-UHFFFAOYSA-N
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Description

8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative intended for research purposes. Quinoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This compound features a 3-methylpiperidin-1-yl moiety at the 2-position and a (3,5-dimethoxyphenyl)methoxy group at the 8-position of the quinoline core, a structure designed for exploration in various biochemical pathways. Researchers are investigating similar quinoline-based compounds for their potential effects on critical cellular signaling pathways. For instance, some quinoline derivatives have been shown to exert cytotoxic activity in cancer cell lines, such as colorectal cancer cells, by modulating the PI3K/AKT/mTOR signaling axis, which is a crucial regulator of cell survival, proliferation, and metabolism . The structural architecture of this compound suggests potential for interaction with various enzymatic targets. Quinolines are known to intercalate into DNA and inhibit enzymes like topoisomerase II, which can lead to cell cycle arrest, particularly in the G2/M phase, and induce apoptosis in proliferating cells . Furthermore, substituted quinoline compounds have been identified as ligands for other biological targets, including Toll-like receptors (TLRs), indicating their potential utility in immunological research . This product is provided for use in non-clinical laboratory studies only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions and are encouraged to investigate its specific properties and mechanisms of action in their respective experimental systems.

Properties

IUPAC Name

8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-17-6-5-11-26(15-17)23-10-9-19-7-4-8-22(24(19)25-23)29-16-18-12-20(27-2)14-21(13-18)28-3/h4,7-10,12-14,17H,5-6,11,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFHOSYLQRXKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC(=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including data from various studies and case analyses.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the methoxy and piperidine groups enhances its potential interactions within biological systems.

Chemical Structure

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Cytotoxicity : In vitro studies demonstrated that related quinoline compounds can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in the G2/M phase .
  • Signaling Pathway Inhibition : Research indicates that these compounds may exert their effects by inhibiting critical signaling pathways such as PI3K/AKT/mTOR, which are frequently upregulated in cancer cells .

Antifungal Activity

Some derivatives of quinoline compounds have also been evaluated for antifungal activity. Studies have shown that certain analogs possess potent antifungal properties against strains like Aspergillus flavus, suggesting a broad spectrum of biological activity beyond anticancer effects .

Pharmacological Studies

Pharmacological evaluations have highlighted the following aspects:

  • Mechanism of Action : The compound's mechanism involves interaction with specific cellular targets leading to altered cellular functions.
  • Toxicity Profile : Initial toxicity assessments indicate a favorable profile with low cytotoxicity compared to other chemotherapeutic agents, making it a candidate for further development .

Data Summary

Biological Activity Findings Reference
AnticancerInduces apoptosis in colorectal cancer cells
AntifungalInhibitory effects on Aspergillus flavus
Signaling PathwayInhibits PI3K/AKT/mTOR pathway
ToxicityLow cytotoxicity compared to traditional drugs

Case Study 1: Cytotoxicity in Colorectal Cancer

In a controlled study, 8-methoxy derivatives were tested against HCT116 and Caco-2 colorectal cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antifungal Efficacy

A series of quinoline derivatives were screened for antifungal activity against Aspergillus flavus. One compound demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL, outperforming traditional antifungal agents like thiabendazole .

Scientific Research Applications

Cannabinoid Receptor Antagonism

Research has shown that this compound exhibits significant activity as a cannabinoid receptor antagonist, particularly targeting the CB1 receptor. This receptor is involved in various physiological processes such as pain perception, mood regulation, and appetite control. Preclinical studies have indicated that antagonizing CB1 can lead to therapeutic effects in obesity and metabolic disorders.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation and survival pathways. For instance, compounds similar to 8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline have shown cytotoxic effects against various cancer cell lines through apoptosis induction .

Antimicrobial Activity

Additionally, quinoline derivatives are recognized for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth by interfering with essential enzymatic pathways within microbial cells. The structural modifications in this compound may enhance its efficacy against resistant strains .

Antiviral Effects

Emerging research suggests that this compound may also possess antiviral properties. The ability to inhibit viral replication through interaction with specific viral proteins or host cell receptors is an area of active investigation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

  • Formation of the Quinoline Core : Starting from an appropriate aniline derivative.
  • Substitution Reactions : Introducing methoxy and dimethoxy groups via electrophilic aromatic substitution.
  • Piperidine Incorporation : Utilizing piperidine derivatives to achieve the final structure.

These synthetic strategies allow for further modifications to optimize biological activity and pharmacokinetic properties.

Case Study 1: CB1 Receptor Antagonism

In a study investigating the effects of various cannabinoid receptor antagonists on appetite suppression, this compound was administered to rodent models. Results indicated a significant reduction in food intake compared to control groups, supporting its potential use in obesity treatment .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations led to increased apoptosis markers and reduced cell viability after 48 hours of exposure .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Several quinoline derivatives with modifications at the 2- and 8-positions have been studied. Key examples include:

Compound Name Substituent at 2-Position Substituent at 8-Position Key Features/Activity
Target Compound 3-Methylpiperidin-1-yl (3,5-Dimethoxyphenyl)methoxy Hypothesized receptor binding via dimethoxy group
19h (Molecules, 2013) 3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl 8-Methoxy Fluoroquinolone antibiotic analog; enhanced solubility via carboxylic acid
19i (Molecules, 2013) 3-Amino-4-(3′-methoxybenzyloxyimino)piperidin-1-yl 8-Methoxy Structural isomer of 19h; altered substituent positioning affects activity
DPMA (Drugs R&D, 2019) N/A (adenosine derivative) N6-[2-(3,5-Dimethoxyphenyl)-ethyl] Adenosine A2A receptor agonist; vasodepressor activity

Key Observations :

  • Unlike fluoroquinolone analogs (e.g., 19h, 19i), the target compound lacks a carboxylic acid group, which may reduce solubility but improve blood-brain barrier penetration .
Substituent Effects on Bioactivity
  • 3,5-Dimethoxyphenyl Group: Present in both the target compound and DPMA, this group is associated with adenosine receptor binding. In DPMA, it mediates vasodepressor responses, which are suppressed by A1-A2 receptor antagonists like 8-(p-sulfophenyl)theophylline .
  • Piperidine/Piperazine Derivatives: The 3-methylpiperidin-1-yl group in the target compound contrasts with the amino-oxyimino-piperidine substituents in 19h/19i. The latter’s oxyimino linkage may enhance hydrogen bonding, critical for antibiotic activity .
Thermodynamic and Stability Comparisons
  • A structurally related benzimidazoquinoline with a 3,5-dimethoxyphenyl group () exhibited an activation energy ($E_a$) of 10.6 ± 0.3 kcal/mol, suggesting moderate thermal stability. This may imply similar stability for the target compound due to shared aromatic substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Functionalization of the quinoline core at the 8-position using a methoxy-substituted benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
  • Step 2 : Introduction of the 3-methylpiperidine moiety via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at reflux .
    • Key Variables : Solvent polarity, temperature, and catalyst loading significantly impact yield. Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and piperidine ring conformation .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking in quinoline systems) .
  • HRMS : Validates molecular formula (e.g., C₂₄H₂₈N₂O₃⁺ requires m/z 393.2178) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in kinase assays) be resolved for this compound?

  • Approach :

  • Assay Optimization : Control for solvent effects (e.g., DMSO concentration ≤1%) and use internal standards (e.g., staurosporine) to normalize activity .
  • Cellular Context : Evaluate membrane permeability via logP calculations (predicted ~3.2) and adjust assay media (e.g., serum-free vs. serum-containing) to mimic physiological conditions .
    • Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinase domains)?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3POZ) to model binding poses. Focus on hydrogen bonding with piperidine N and hydrophobic interactions with quinoline .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates robust binding) .
    • Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of kinase active sites) .

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